Cas no 1350468-72-2 (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)

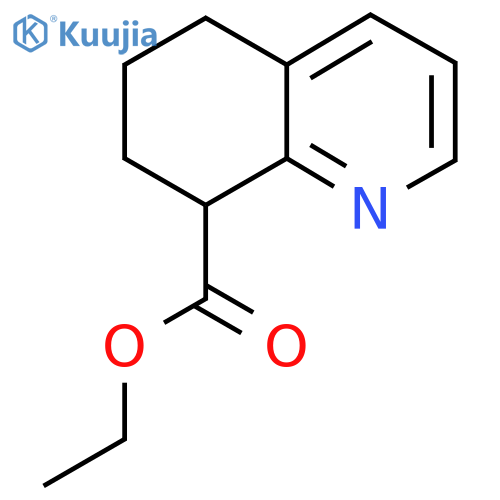

1350468-72-2 structure

商品名:Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

- 8-Quinolinecarboxylicacid,5,6,7,8-tetrahydro-,ethylester

- (+/-)-Ethyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate

- Z1889709959

- Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

-

- インチ: 1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3

- InChIKey: KVJMXJLRPIIKAJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C2C(=CC=CN=2)CCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 230

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 317.3±30.0 °C at 760 mmHg

- フラッシュポイント: 145.7±24.6 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-181054-0.05g |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 0.05g |

$179.0 | 2023-11-13 | |

| Enamine | EN300-181054-0.25g |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 0.25g |

$383.0 | 2023-11-13 | |

| Enamine | EN300-181054-10.0g |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 10g |

$3315.0 | 2023-06-02 | |

| TRC | B438400-50mg |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 50mg |

$ 185.00 | 2022-06-07 | ||

| 1PlusChem | 1P01BERW-50mg |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 50mg |

$234.00 | 2025-03-19 | |

| A2B Chem LLC | AW11180-2.5g |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 2.5g |

$1624.00 | 2024-04-20 | |

| 1PlusChem | 1P01BERW-500mg |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 500mg |

$703.00 | 2025-03-19 | |

| Aaron | AR01BF08-1g |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 1g |

$1084.00 | 2025-02-09 | |

| Aaron | AR01BF08-250mg |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 250mg |

$552.00 | 2025-02-09 | |

| 1PlusChem | 1P01BERW-100mg |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate |

1350468-72-2 | 95% | 100mg |

$333.00 | 2025-03-19 |

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1350468-72-2 (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量